molecular formula C12H13ClN2O2 B6460424 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine CAS No. 2549017-69-6

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine

Cat. No. B6460424
CAS RN: 2549017-69-6
M. Wt: 252.69 g/mol
InChI Key: FOJKRAZELBLHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine, also known as 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine (CBOA), is a heterocyclic amine compound. It is a colorless, volatile liquid with a pungent odor. CBOA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the preparation of various pharmaceutical intermediates, such as quinolone antibiotics, and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

CBOA is an electrophilic reagent that can react with nucleophiles, such as amines and thiols. The reaction of CBOA with amines results in the formation of a Schiff base, which can be further reacted with electrophiles, such as aldehydes and ketones, to form a variety of products. The reaction of CBOA with thiols results in the formation of a thioether, which can be further reacted with electrophiles to form a variety of products.
Biochemical and Physiological Effects
CBOA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CBOA has antimicrobial activity against a variety of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that CBOA has anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CBOA has several advantages and limitations for laboratory experiments. The major advantage of CBOA is that it is a relatively inexpensive reagent that is readily available. Additionally, it is a highly reactive reagent that can be used to synthesize a wide variety of organic compounds. The major limitation of CBOA is that it is a volatile liquid and must be handled with care.

Future Directions

There are several potential future directions for research on CBOA. One potential area of research is the development of new synthetic methods for the synthesis of CBOA and its derivatives. Another potential area of research is the development of new uses for CBOA, such as in the synthesis of drugs and agrochemicals. Additionally, further research could be conducted to explore the biochemical and physiological effects of CBOA. Finally, further research could be conducted to explore the potential toxicity of CBOA.

Synthesis Methods

CBOA can be synthesized from the reaction of 1,3-benzoxazol-2-amine with chlorine in the presence of an anhydrous solvent. The reaction is carried out in an inert atmosphere at a temperature of -20°C to -50°C. The reaction is complete in about 4 hours and yields a white crystalline solid. The solid is then filtered and recrystallized from a suitable solvent.

Scientific Research Applications

CBOA is widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as quinolones. It has also been used in the synthesis of peptide conjugates, such as macrolides and cyclic peptides. In addition, CBOA has been used in the synthesis of various types of drugs, such as anticonvulsants, antibiotics, and anti-inflammatory agents.

properties

IUPAC Name

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-11-10(7-8)15-12(17-11)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJKRAZELBLHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine

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